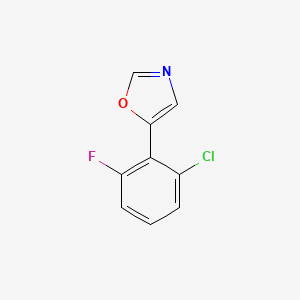

5-(2-chloro-6-fluorophenyl)oxazole

Description

The exact mass of the compound 5-(2-chloro-6-fluorophenyl)oxazole is 197.0043696 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(2-chloro-6-fluorophenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-chloro-6-fluorophenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chloro-6-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSXAYHVBWEMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CN=CO2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-chloro-6-fluorophenyl)oxazole: Synthesis, Properties, and Potential Applications

Introduction

The oxazole ring system, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug discovery.[2] Oxazole derivatives are found in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] This guide focuses on a specific, synthetically accessible derivative: 5-(2-chloro-6-fluorophenyl)oxazole . The introduction of a di-substituted phenyl ring, featuring both chloro and fluoro groups, is a strategic design element in medicinal chemistry, often employed to modulate physicochemical properties such as lipophilicity and metabolic stability, and to enhance binding affinity to biological targets.

This document provides a comprehensive technical overview of the chemical structure, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and potential applications of 5-(2-chloro-6-fluorophenyl)oxazole, tailored for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The foundational step in understanding any molecule is to delineate its structure and predict its behavior through its physicochemical properties. The 2,6-disubstitution on the phenyl ring sterically influences its rotation relative to the oxazole ring, which can have significant implications for its interaction with biological macromolecules.

Molecular Structure

The structure consists of a central oxazole ring substituted at the 5-position with a 2-chloro-6-fluorophenyl group.

Caption: 2D Chemical Structure of 5-(2-chloro-6-fluorophenyl)oxazole.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for 5-(2-chloro-6-fluorophenyl)oxazole. These values are computationally derived and provide a baseline for experimental validation.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₉H₅ClFNO | - |

| Molecular Weight | 211.60 g/mol | - |

| LogP | 3.44 | ChemScene[6] |

| Topological Polar Surface Area (TPSA) | 26.03 Ų | ChemScene[6] |

| Hydrogen Bond Donors | 0 | ChemScene[6] |

| Hydrogen Bond Acceptors | 2 | ChemScene[6] |

| Rotatable Bonds | 1 | ChemScene[6] |

Synthesis of 5-(2-chloro-6-fluorophenyl)oxazole

The Van Leusen oxazole synthesis is the most direct and widely adopted method for preparing 5-substituted oxazoles.[7] This reaction involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC), a stable and odorless isocyanide reagent, in the presence of a base.[2]

Reaction Scheme

The synthesis proceeds by reacting 2-chloro-6-fluorobenzaldehyde with TosMIC using a suitable base like potassium carbonate (K₂CO₃) in a solvent such as methanol (MeOH).

Caption: Van Leusen Synthesis of 5-(2-chloro-6-fluorophenyl)oxazole.

Causality Behind Experimental Choices

-

Aldehyde Choice : 2-chloro-6-fluorobenzaldehyde is the specific precursor required to generate the desired 5-aryl substituent. The electron-withdrawing nature of the chloro and fluoro groups can enhance the reactivity of the aldehyde's carbonyl carbon towards nucleophilic attack.[2]

-

TosMIC Reagent : TosMIC serves as a C-N synthon for the oxazole ring. The tosyl group is an excellent leaving group, and the isocyanide functionality is crucial for the cyclization step.[7]

-

Base and Solvent : Potassium carbonate (K₂CO₃) is a commonly used, cost-effective base strong enough to deprotonate TosMIC. Methanol is an effective polar protic solvent for this reaction, facilitating the dissolution of reactants and intermediates.[8]

Detailed Experimental Protocol

The following protocol is a representative procedure based on established Van Leusen syntheses.[8]

-

Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-6-fluorobenzaldehyde (1.0 mmol, 1.0 equiv) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1.05 mmol, 1.05 equiv).

-

Solvent and Base Addition : Add methanol (20 mL) to the flask, followed by anhydrous potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).

-

Reaction : Heat the reaction mixture to reflux (approximately 65°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Workup : After completion, cool the mixture to room temperature and add deionized water (30 mL). The product may precipitate as a solid.

-

Extraction : If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification : Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-(2-chloro-6-fluorophenyl)oxazole.

Reaction Mechanism Workflow

The mechanism involves a multi-step sequence initiated by the deprotonation of TosMIC.

Caption: Mechanism workflow for the Van Leusen oxazole synthesis.

Predicted Spectroscopic and Spectrometric Analysis

Characterization of the final compound relies on a suite of spectroscopic techniques. The following data are predicted based on the analysis of similar 5-aryloxazole structures.[1][9]

| Technique | Predicted Spectral Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-8.0 (s, 1H, H2-oxazole), δ 7.3-7.5 (m, 4H, H4-oxazole and aromatic protons) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 150-160 (C2, C5-oxazole), δ 120-140 (C4-oxazole and aromatic carbons), δ 115-135 (Aromatic carbons attached to F and Cl, showing C-F and C-Cl coupling) |

| FT-IR (KBr, cm⁻¹) | 3100-3150 (Aromatic C-H stretch), 1600-1650 (C=N stretch), 1500-1580 (Aromatic C=C stretch), 1100-1200 (C-O-C stretch), 1050-1080 (C-F stretch), 750-800 (C-Cl stretch) |

| Mass Spec. (EI) | m/z 211/213 (M⁺, M⁺+2, ~3:1 ratio for ³⁵Cl/³⁷Cl), fragments corresponding to loss of CO, HCN, and cleavage of the aryl-oxazole bond. |

Rationale for Predictions

-

¹H NMR : The oxazole protons (H2 and H4) are expected to appear as singlets in the aromatic region. The protons on the phenyl ring will exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom.[9]

-

¹³C NMR : The carbon atoms of the oxazole ring will resonate at characteristic downfield shifts. The carbons in the phenyl ring will show splitting due to C-F coupling, and their chemical shifts will be influenced by the electronegative Cl and F substituents.[10]

-

FT-IR : The spectrum will be dominated by characteristic vibrations of the aromatic and heterocyclic rings. The C-F and C-Cl stretching frequencies are key diagnostic peaks.[11][12]

-

Mass Spectrometry : The molecular ion peak will show a characteristic isotopic pattern for a monochlorinated compound. Fragmentation is likely to involve cleavage of the oxazole ring and loss of small molecules like CO and HCN, a common pattern for azoles.[13][14]

Chemical Reactivity

The oxazole ring is aromatic but has distinct reactivity patterns. It is generally stable to oxidation but can undergo electrophilic substitution, primarily at the C4 position, though this is less favorable than in more electron-rich heterocycles. The presence of the bulky and electron-withdrawing 2-chloro-6-fluorophenyl group at C5 will sterically hinder and electronically deactivate the C4 position. The phenyl ring itself is deactivated towards electrophilic substitution due to the halogen substituents. Nucleophilic aromatic substitution on the phenyl ring is possible but would require harsh conditions.

Potential Applications in Drug Development

The strategic combination of an oxazole core with a halogenated phenyl ring makes 5-(2-chloro-6-fluorophenyl)oxazole a compound of significant interest for drug discovery.

Caption: Drug discovery context for 5-(2-chloro-6-fluorophenyl)oxazole.

-

Pharmacophore Scaffolding : The oxazole ring can act as a bioisostere for amide or ester groups, providing a more rigid and metabolically stable core while maintaining key hydrogen bonding capabilities.[5]

-

Role of Halogenation :

-

Fluorine : The small, highly electronegative fluorine atom at the ortho position can block metabolic oxidation at that site and can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with enzyme active sites.

-

Chlorine : The chloro group significantly increases lipophilicity, which can enhance membrane permeability and oral bioavailability. It can also occupy hydrophobic pockets in target proteins.

-

-

Therapeutic Potential : Given that various substituted oxazoles have shown activity as COX-2 inhibitors, kinase inhibitors (like VEGFR-2), and anticancer agents, this compound represents a valuable starting point for screening against these target classes.[3][4] The specific substitution pattern offers a unique combination of steric and electronic properties that could lead to novel selectivity and potency profiles.

Conclusion

5-(2-chloro-6-fluorophenyl)oxazole is a strategically designed heterocyclic compound with significant potential in medicinal chemistry. While direct experimental data is not yet widely published, its synthesis is readily achievable via the robust Van Leusen reaction. By leveraging established principles of spectroscopy and structure-activity relationships, we can confidently predict its key chemical and physical properties. The unique combination of the oxazole core and the ortho-disubstituted halogenated phenyl ring makes it a compelling candidate for further investigation in various drug discovery programs, particularly in the areas of oncology and inflammation. This guide provides a solid, scientifically-grounded framework for researchers to initiate such explorations.

References

-

Hashimoto, H., Maeda, K., Ozawa, K., Haruta, J., & Wakitani, K. (2002). 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(1), 65-68. Link

-

ResearchGate. (n.d.). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Retrieved February 24, 2026, from Link

-

ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved February 24, 2026, from Link

-

PubChem. (n.d.). 1,4-Bis(5-phenyl-2-oxazolyl)benzene. Retrieved February 24, 2026, from Link

-

Royal Society of Chemistry. (n.d.). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. Retrieved February 24, 2026, from Link

-

Ferreira, I. C. F. R., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazolole-5-ones. Molecules, 26(11), 3298. Link

-

Connect Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. Retrieved February 24, 2026, from Link

-

SciSpace. (n.d.). 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Retrieved February 24, 2026, from Link

-

BenchChem. (n.d.). Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles. Retrieved February 24, 2026, from Link

-

MDPI. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Molbank. Link

-

HETEROCYCLES. (2006). A NEW EFFICIENT SYNTHESIS OF 5-ARYLOXAZOLES FROM ARYLIDENE DIACETATES AND APPLICATION TO THE PREPARATION OF BMS-337197, A NOVEL IMPDH INHIBITOR. HETEROCYCLES, 68(1), 167-172. Link

-

MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. Link

-

Supporting Information. (n.d.). Palladium/Copper-Catalyzed Decarbonylative Heteroarylation of Amides via C-N Bond Activation. Retrieved February 24, 2026, from Link

-

AIP Publishing. (n.d.). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Retrieved February 24, 2026, from Link

-

Royal Society of Chemistry. (n.d.). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Retrieved February 24, 2026, from Link

-

Li, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1608. Link

-

Chemical Methodologies. (2022). Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. Link

-

ChemScene. (n.d.). 5-(2-Chloro-6-fluoro-3-methylphenyl)oxazole. Retrieved February 24, 2026, from Link

-

MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Chemistry, 4(3), 1149-1159. Link

-

Wiatrak, B., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. Link

-

BenchChem. (n.d.). Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols. Retrieved February 24, 2026, from Link

-

Journal of Drug Delivery and Therapeutics. (2024). 2,4-Substituted Oxazolones: Antioxidant Potential Exploration. Retrieved February 24, 2026, from Link

-

Journal of the Serbian Chemical Society. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved February 24, 2026, from Link

-

MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules, 28(12), 4819. Link

-

Magnetic Resonance in Chemistry. (n.d.). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved February 24, 2026, from Link

-

YouTube. (2024, January 10). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! [Video]. Chemospecific. Link

-

OSTI.gov. (2022). Core spectroscopy of oxazole. Retrieved February 24, 2026, from Link

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 24, 2026, from Link

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved February 24, 2026, from Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. connectjournals.com [connectjournals.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. article.sapub.org [article.sapub.org]

Technical Profile: 5-(2-chloro-6-fluorophenyl)oxazole Derivatives

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 5-(2-chloro-6-fluorophenyl)oxazole and its derivatives, a class of halogenated heterocyclic scaffolds increasingly utilized in medicinal chemistry for kinase inhibition and bioisosteric replacement.

The core parent compound, 5-(2-chloro-6-fluorophenyl)oxazole , is assigned CAS No. 2021428-58-8 .[1]

This document details the chemical identity, synthetic protocols, structural analogs, and critical distinction between the oxazole and isoxazole series—a common point of confusion in beta-lactam and kinase inhibitor research.

Part 1: Chemical Identity & Core Data[3]

The 5-aryl-oxazole moiety is a privileged structure in drug discovery, offering distinct pi-stacking interactions and metabolic stability profiles compared to its isoxazole and thiazole counterparts.

Core Compound Specifications

| Parameter | Specification |

| Chemical Name | 5-(2-Chloro-6-fluorophenyl)oxazole |

| CAS Number | 2021428-58-8 |

| Molecular Formula | C₉H₅ClFNO |

| Molecular Weight | 197.59 g/mol |

| Exact Mass | 197.0044 |

| Key Precursor | 2-Chloro-6-fluorobenzaldehyde (CAS 387-45-1) |

| Structural Class | 2,5-Disubstituted Oxazole (Halogenated) |

Structural Derivatives & Analogs

The following table catalogs key derivatives and the critical isoxazole analog often confused with the target scaffold.

| Structure / Derivative | CAS Number | Function/Application |

| 5-(2-Chloro-6-fluorophenyl)oxazole | 2021428-58-8 | Parent Scaffold |

| 5-(2-Chloro-6-fluoro-3-methylphenyl)oxazole | 2364585-07-7 | Methylated derivative for SAR studies |

| 5-(2,6-Dichloro-4-fluorophenyl)oxazole | 2364585-00-0 | Tri-halogenated variant (Lipophilicity modulation) |

| 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole | 69399-79-7 | CAUTION: Isoxazole analog (Flucloxacillin intermediate) |

Critical Note on Isomerism: Researchers must distinguish between the 1,3-oxazole (target of this guide) and the 1,2-oxazole (isoxazole) . The isoxazole derivative (CAS 69399-79-7) is the standard side-chain intermediate for the antibiotic Flucloxacillin. The oxazole variant discussed here is typically explored as a bioisostere to alter metabolic stability or kinase binding affinity.

Part 2: Synthetic Methodology (Van Leusen Protocol)[5]

The most robust route to 5-(2-chloro-6-fluorophenyl)oxazole is the Van Leusen Oxazole Synthesis , which converts aldehydes directly to 5-substituted oxazoles using Tosylmethyl isocyanide (TosMIC).

Reaction Logic

This protocol is chosen for its regiospecificity . It exclusively yields the 5-substituted isomer, avoiding the mixture of regioisomers common in Robinson-Gabriel cyclization.

-

Reagents: 2-Chloro-6-fluorobenzaldehyde, TosMIC, Potassium Carbonate (K₂CO₃).

-

Solvent: Methanol (MeOH) or Dimethoxyethane (DME).

-

Mechanism: Base-induced cycloaddition followed by elimination of p-toluenesulfinic acid.

Step-by-Step Protocol

-

Preparation: Charge a reaction vessel with 2-Chloro-6-fluorobenzaldehyde (1.0 eq) and TosMIC (1.0 eq) in anhydrous Methanol (0.5 M concentration).

-

Base Addition: Add K₂CO₃ (2.5 eq) in one portion.

-

Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.

-

Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).[2]

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Synthetic Workflow Visualization

Figure 1: Van Leusen synthesis pathway ensuring regiospecific formation of the 5-aryl oxazole core.

Part 3: Applications & Bioactivity[3][6]

Pharmacophore Utility

The 2-chloro-6-fluorophenyl motif is a "privileged" substitution pattern (often called the "Flucloxacillin motif"). When attached to an oxazole ring, it serves specific medicinal chemistry functions:

-

Orthogonal Halogenation: The Chlorine (C-2) and Fluorine (C-6) atoms create a twisted conformation relative to the oxazole ring due to steric clash, forcing the molecule into a non-planar geometry. This is critical for fitting into hydrophobic pockets in kinases (e.g., p38 MAP kinase or Casein Kinase 1).

-

Metabolic Blocking: The halogens block the metabolically vulnerable phenyl positions, extending the half-life of the compound.

Structural Activity Relationship (SAR) Logic

Figure 2: SAR landscape illustrating the bioisosteric relationships and primary therapeutic targets for this scaffold.

References

-

BoronCore Catalog. (2024). Product List: Halogenated Oxazoles. Retrieved from [Link]

-

Van Leusen, A. M., et al. (1972).[3] Chemistry of Sulfonylmethyl Isocyanides. Base-Induced Cycloaddition to Aldehydes.Tetrahedron Letters, 13(23), 2367-2368. (Foundational synthetic method).

-

PubChem Compound Summary. (2024). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (Isoxazole Analog).[4] Retrieved from [Link]

-

Google Patents. (2021).[5] WO2021188769A1: Tetralin and tetrahydroquinoline compounds as inhibitors of HIF-2alpha. (Cites related 2-chloro-6-fluorophenyl intermediates). Retrieved from [5]

Sources

- 1. 2586127-26-4 | (2-Chloro-4-fluoro-3-methoxyphenyl)(morpholino)methanone | Boroncore [boroncore.com]

- 2. US6559303B1 - Methods for processing chemical compounds having reactive functional groups - Google Patents [patents.google.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL CHLORIDE | CAS 69399-79-7 [matrix-fine-chemicals.com]

- 5. WO2021188769A1 - Tetralin and tetrahydroquinoline compounds as inhibitors of hif-2alpha - Google Patents [patents.google.com]

The 5-(2-chloro-6-fluorophenyl)oxazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Abstract

The confluence of halogenation and heterocyclic chemistry has yielded a plethora of pharmacologically significant scaffolds. Among these, the 5-(2-chloro-6-fluorophenyl)oxazole core has emerged as a structure of considerable interest for drug discovery and development professionals. The unique electronic and conformational properties imparted by the sterically hindered and electron-deficient phenyl ring attached to the versatile oxazole core make it a compelling building block for the design of targeted therapeutics. This in-depth technical guide will explore the medicinal chemistry applications of this scaffold, with a particular focus on its role in the development of kinase inhibitors. We will delve into the synthetic rationale, structure-activity relationships, and the underlying biological mechanisms that make this scaffold a promising area of research for the development of novel therapeutic agents.

Introduction: The Strategic Importance of the 5-(2-chloro-6-fluorophenyl)oxazole Moiety

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, and it is a common feature in many natural products and synthetic pharmaceuticals.[1][2] Its planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an effective scaffold for engaging with biological targets.[3] The substitution pattern on the oxazole ring plays a crucial role in determining the biological activity of the resulting molecule.[4]

The introduction of a 2-chloro-6-fluorophenyl group at the 5-position of the oxazole ring is a deliberate design choice rooted in established medicinal chemistry principles. Halogen atoms, particularly fluorine and chlorine, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[5] The high electronegativity of fluorine can enhance binding affinity to target proteins and improve metabolic stability. The strategic placement of chlorine and fluorine atoms on the phenyl ring creates a unique electronic and steric profile that can influence target selectivity and potency.

Synthetic Strategies and Methodologies

Proposed Synthetic Pathway: Van Leusen Reaction

A logical approach to the synthesis of the 5-(2-chloro-6-fluorophenyl)oxazole scaffold would be the Van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

Experimental Protocol: Proposed Synthesis of 5-(2-chloro-6-fluorophenyl)oxazole

-

Step 1: Synthesis of 2-chloro-6-fluorobenzaldehyde. This starting material can be synthesized from commercially available 2-chloro-6-fluorotoluene via oxidation.

-

Step 2: Van Leusen Oxazole Synthesis.

-

To a solution of 2-chloro-6-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dimethoxyethane, add tosylmethyl isocyanide (TosMIC) (1.1 eq).

-

Add a base, such as potassium carbonate (K2CO3) (2.0 eq), to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-(2-chloro-6-fluorophenyl)oxazole.

-

Biological Applications: A Focus on Kinase Inhibition

While direct biological data for the unsubstituted 5-(2-chloro-6-fluorophenyl)oxazole scaffold is limited in the public domain, the closely related isoxazole analog, AKP-001, provides compelling evidence for the potential of this moiety in the development of kinase inhibitors.[6]

Case Study: The Isoxazole Analog AKP-001, a p38 MAP Kinase Inhibitor

AKP-001, or 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole, was designed as a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase.[6] The p38 MAP kinase signaling pathway plays a critical role in the production of inflammatory cytokines, making it a key target for the treatment of chronic inflammatory diseases.[6]

The design of AKP-001 highlights the significance of the 2-chloro-6-fluorophenyl group. This moiety is positioned to interact with a key hydrophobic region of the p38 MAP kinase active site, contributing to the compound's high affinity and selectivity.[6] The ortho-chloro and -fluoro substituents create a twisted conformation of the phenyl ring relative to the rest of the molecule, which can be crucial for optimal binding.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a central signaling cascade involved in cellular responses to stress and inflammation. Its aberrant activation is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Structure-Activity Relationship (SAR) Insights

The SAR for oxazole-based kinase inhibitors is a rich area of study. While a detailed SAR for the specific 5-(2-chloro-6-fluorophenyl)oxazole scaffold is not available, we can infer key relationships from related compounds.

| R-Group Modification | Observation | Implication for the 5-(2-chloro-6-fluorophenyl)oxazole Scaffold |

| Phenyl Ring Substitution | The presence of electron-withdrawing groups on the phenyl ring often enhances activity.[4] | The chloro and fluoro substituents on the phenyl ring are likely crucial for potent inhibitory activity. |

| Position of Phenyl Ring | The 5-position of the oxazole is a common point of attachment for aryl groups in kinase inhibitors. | The 5-substitution pattern is a validated strategy for targeting the ATP-binding site of kinases. |

| Modifications to the Oxazole Core | The oxazole can act as a bioisostere for other five-membered heterocycles like isoxazole.[6] | The core scaffold likely serves as a rigid linker to correctly orient the key pharmacophoric groups. |

Future Directions and Therapeutic Potential

The 5-(2-chloro-6-fluorophenyl)oxazole scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of oncology and inflammatory diseases. The insights gained from the isoxazole analog AKP-001 strongly suggest that this scaffold is well-suited for the design of potent and selective kinase inhibitors.

Future research in this area should focus on:

-

Synthesis and Biological Evaluation: The synthesis and in vitro and in vivo evaluation of a library of compounds based on the 5-(2-chloro-6-fluorophenyl)oxazole core are needed to confirm its therapeutic potential.

-

Target Identification: A systematic screening of these compounds against a panel of kinases and other relevant biological targets will be crucial for identifying novel mechanisms of action.

-

SAR Optimization: Further optimization of the scaffold through the introduction of various substituents at other positions of the oxazole ring could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

The 5-(2-chloro-6-fluorophenyl)oxazole scaffold is a privileged motif in medicinal chemistry that holds significant promise for the development of novel therapeutic agents. Its unique combination of a versatile heterocyclic core and a strategically halogenated phenyl ring makes it an attractive candidate for targeting a range of biological targets, with a particularly strong rationale for its application in the design of kinase inhibitors. Further exploration of this scaffold is warranted and has the potential to yield new and effective treatments for a variety of diseases.

References

-

Ohta, S., et al. (2014). Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. Bioorganic & Medicinal Chemistry, 22(15), 4162-4176. [Link]

- Zhang, H. Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 444-492.

-

Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21. [Link]

-

Al-Harthy, T., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1299. [Link]

-

Di Mola, A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(39), 7046-7075. [Link]

- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.

-

Kaur, R., et al. (2018). Therapeutic potential of oxazole scaffold: a patent review (2006-2017). Expert Opinion on Therapeutic Patents, 28(11), 839-853. [Link]

-

Tokuyama, R., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & Pharmaceutical Bulletin, 49(4), 347-352. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxazole derivatives and use thereof - Patent US-5945539-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles [mdpi.com]

- 6. Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: The 2-Chloro-6-Fluorophenyl Moiety as a Metabolic Shield in Oxazole-Based Scaffolds

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxazole ring is a valuable scaffold in medicinal chemistry, present in numerous biologically active compounds.[1][2] However, its susceptibility to metabolic degradation often presents a significant hurdle in drug development, limiting oral bioavailability and in vivo half-life.[3][4] This guide provides a detailed examination of a highly effective chemical strategy to mitigate this liability: the incorporation of a 2-chloro-6-fluorophenyl group. We will dissect the dual-action mechanism—steric hindrance and electronic deactivation—by which this specific substituent protects the oxazole core. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental validation of metabolic stability, offering researchers a practical framework for applying this knowledge in their drug discovery programs.

The Metabolic Challenge of the Oxazole Ring

The five-membered oxazole heterocycle is a cornerstone of many therapeutic agents due to its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[1][5][6] Despite its synthetic versatility and favorable physicochemical properties, the oxazole nucleus is often a "metabolic soft spot," prone to enzymatic attack that deactivates the molecule.[7]

Understanding the primary metabolic pathways is crucial for designing more robust drug candidates.

-

Cytochrome P450 (CYP) Mediated Oxidation: The CYP family of enzymes, highly concentrated in the liver, is responsible for the metabolism of approximately 70-80% of all drugs in clinical use.[8] The carbon atoms of the oxazole ring (C2, C4, and C5) are susceptible to CYP-mediated hydroxylation, which can lead to ring cleavage and subsequent inactivation.[1][5][9] CYP3A4 is a particularly important isoform in the metabolism of many xenobiotics.[8]

-

Aldehyde Oxidase (AO) Mediated Oxidation: For oxazoles that are unsubstituted at the C2 position, oxidation to a 2-oxazolone metabolite is a known metabolic pathway.[10] This reaction is primarily catalyzed by cytosolic aldehyde oxidase, a molybdenum-containing enzyme, and does not require the NADPH cofactor essential for CYP activity.[10]

These metabolic vulnerabilities can lead to rapid clearance, poor pharmacokinetic profiles, and ultimately, therapeutic failure. Therefore, protecting the oxazole core is a critical objective in the lead optimization phase of drug discovery.

Caption: Primary metabolic liabilities of the oxazole ring.

The 2-Chloro-6-Fluorophenyl Group: A Dual-Action Metabolic Shield

To counteract the metabolic instability of the oxazole ring, medicinal chemists employ various strategies, with one of the most effective being the introduction of blocking groups that prevent enzymatic degradation. The 2-chloro-6-fluorophenyl substituent is an exemplary metabolic shield that operates through two distinct but synergistic mechanisms.

Mechanism 1: Steric Hindrance

The primary defense conferred by the 2-chloro-6-fluorophenyl group is steric hindrance, a fundamental concept in drug design where the sheer size and spatial arrangement of a functional group physically obstructs the approach of a metabolizing enzyme.[11]

-

Causality: By placing substituents at both ortho positions (C2 and C6) of the phenyl ring, a three-dimensional "wall" is erected around the covalent bond connecting the phenyl ring to the oxazole. This conformationally restricted arrangement makes it sterically challenging for the active site of a large enzyme, like a CYP450, to gain the necessary proximity and orientation to attack the adjacent oxazole ring.[12] The chlorine atom, being larger than fluorine, contributes significantly to this steric bulk.

Caption: Steric shielding of the oxazole core by the 2,6-disubstituted phenyl group.

Mechanism 2: Electronic Deactivation

Beyond physical obstruction, the substituent exerts a powerful electronic effect that reduces the ring's susceptibility to oxidation.

-

Causality: Both chlorine and fluorine are highly electronegative atoms, which act as strong electron-withdrawing groups.[13] Their presence decreases the electron density of both the phenyl ring and, to a lesser extent, the attached oxazole ring.[14] Oxidative metabolism by CYPs often targets electron-rich regions of a molecule.[15] By lowering the energy of the Highest Occupied Molecular Orbital (HOMO), the 2-chloro-6-fluorophenyl group makes the entire moiety less electronically favorable for oxidation, effectively "deactivating" it as a metabolic soft spot.[14][15] This protects the phenyl ring itself from aromatic hydroxylation, a common metabolic fate for unsubstituted benzene rings.[7]

The combination of these two mechanisms makes the 2-chloro-6-fluorophenyl group a superior choice for enhancing metabolic stability compared to unsubstituted or mono-substituted phenyl rings.

Experimental Validation: A Guide to Assessing Metabolic Stability

Theoretical design must be validated by robust experimental data. The following section outlines the gold-standard in vitro assay for this purpose and provides context for subsequent in vivo confirmation.

The In Vitro Workhorse: Liver Microsomal Stability Assay

The liver microsomal stability assay is a rapid, cost-effective, and high-throughput method used in early drug discovery to assess a compound's susceptibility to Phase I metabolism.[16][17] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[16][18] The assay measures the rate at which a parent compound is depleted over time when incubated with these enzymes.

This protocol is designed as a self-validating system, incorporating necessary controls for trustworthy data generation.

1. Reagent Preparation:

- Test Compound (TC) Stock: Prepare a 10 mM stock solution of the TC in DMSO.

- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[18]

- Liver Microsomes: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a working concentration of 1 mg/mL in phosphate buffer. Keep on ice.[18][19]

- Cofactor Solution: Prepare a 10 mM NADPH solution in phosphate buffer.

- Positive Controls: Prepare 1 µM working solutions of known metabolically labile compounds (e.g., Verapamil, Dextromethorphan) in phosphate buffer.[16]

- Quenching Solution: Acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

2. Incubation:

- In a 96-well plate, add phosphate buffer, the TC working solution (final concentration typically 1 µM), and the liver microsome solution (final protein concentration 0.5 mg/mL).[17][18]

- Prepare "Minus Cofactor" control wells containing the TC and microsomes but no NADPH. This control identifies non-enzymatic degradation.[17]

- Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

- Initiate the metabolic reaction by adding the NADPH cofactor solution to all wells except the "Minus Cofactor" controls.[16]

3. Timepoint Sampling:

- At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by transferring an aliquot of the incubation mixture to a separate plate containing the cold quenching solution.[17] The 0-minute sample is taken immediately after adding NADPH.

4. Sample Processing and Analysis:

- Centrifuge the quenched plate to pellet the precipitated proteins.

- Transfer the supernatant to a new plate for analysis.

- Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent TC relative to the IS.[16]

The goal is to determine the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint).

-

Calculation: For each time point, calculate the percentage of TC remaining relative to the 0-minute time point.

-

Plotting: Plot the natural logarithm (ln) of the percent remaining against time.[16]

-

Half-Life (t₁/₂): The slope of the linear regression of this plot equals the elimination rate constant (-k). The half-life is calculated as:

-

t₁/₂ = 0.693 / k [20]

-

-

Intrinsic Clearance (CLint): This value represents the rate of metabolism independent of blood flow, expressed in µL/min/mg of microsomal protein. It is calculated as:

-

CLint = (0.693 / t₁/₂) * (Volume of incubation / mg of microsomal protein)

-

Caption: Experimental workflow for the liver microsomal stability assay.

Case Study: Comparative Stability Data

To illustrate the impact of the 2-chloro-6-fluorophenyl group, consider the following representative data for a hypothetical series of oxazole-based compounds.

| Compound ID | Phenyl Substituent | In Vitro t₁/₂ (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Metabolic Stability Category |

| Cmpd-1 | Unsubstituted | < 5 | > 200 | High Clearance |

| Cmpd-2 | 4-Fluoro | 15 | 65 | Moderate Clearance |

| Cmpd-3 | 2-Chloro-6-fluoro | > 60 | < 10 | Low Clearance |

This data clearly demonstrates the dramatic improvement in metabolic stability afforded by the 2,6-dihalo substitution pattern, shifting the compound from a high-clearance liability to a stable, low-clearance asset.

Confirmation in Complex Systems: In Vivo Pharmacokinetic (PK) Studies

While in vitro assays are excellent for screening, they do not capture the full complexity of a living organism (e.g., absorption, distribution, and excretion).[21] Therefore, promising candidates from microsomal assays are typically advanced to in vivo pharmacokinetic (PK) studies in animal models, such as rats or mice.[22]

-

Objective: To determine how the drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole biological system.[22]

-

General Protocol: The compound is administered (e.g., intravenously and orally) to the animal model. Blood samples are collected at various time points, and the plasma concentration of the drug is measured.

-

Key Parameters: These studies yield crucial parameters like in vivo half-life, total body clearance, and oral bioavailability, providing a definitive assessment of the compound's metabolic fate and its potential for success as a therapeutic agent.[22][23]

Conclusion

The metabolic instability of the oxazole ring is a significant challenge in drug discovery. The strategic incorporation of a 2-chloro-6-fluorophenyl group serves as a powerful and reliable solution to this problem. By exerting a dual mechanism of steric hindrance and electronic deactivation, this moiety effectively "shields" the oxazole core from enzymatic degradation. This guide has detailed the scientific rationale behind this strategy and provided robust, actionable protocols for its experimental validation. By applying these principles and methods, researchers can rationally design and identify oxazole-based drug candidates with superior pharmacokinetic profiles, increasing the probability of advancing new and effective medicines to the clinic.

References

-

Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

-

Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

-

Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

-

Metabolic stability in liver microsomes. Mercell. Available at: [Link]

-

Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

-

Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC Publishing. Available at: [Link]

-

EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. Available at: [Link]

-

Scaling In Vivo Pharmacokinetics from In Vitro Metabolic Stability Data in Drug Discovery. SpringerLink. Available at: [Link]

-

Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. Available at: [Link]

-

A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase. PubMed. Available at: [Link]

-

Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. PubMed. Available at: [Link]

-

EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. WJAHR. Available at: [Link]

-

Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. Taylor & Francis Online. Available at: [Link]

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Publishing. Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

-

In Vivo Pharmacokinetic (PK) Studies. Selvita. Available at: [Link]

-

The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. ResearchGate. Available at: [Link]

-

Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. PMC. Available at: [Link]

-

Impact of Metabolic Stability on Pharmacokinetics and Drug Effect. Longdom Publishing. Available at: [Link]

-

Comparison of metabolic properties of fluorinated and chlorinated... ResearchGate. Available at: [Link]

-

Steric Shielding Effects Induced by Intramolecular C–H⋯O Hydrogen Bonding: Remote Borylation Directed by Bpin Groups. PMC. Available at: [Link]

-

The proposed mechanism of oxazole ring-opening and trapping of the aldehyde intermediate. ResearchGate. Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. PMC. Available at: [Link]

-

An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. Available at: [Link]

-

Prediction and Characterization of CYP3A4-mediated Metabolisms of Azole Fungicides: an Application of the Fused-grid Template* system. PMC. Available at: [Link]

-

Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. PMC. Available at: [Link]

-

Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. Available at: [Link]

-

Marketed drugs containing oxazole. ResearchGate. Available at: [Link]

-

Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Dove Press. Available at: [Link]

-

How Do Azoles Inhibit Cytochrome P450 Enzymes? A Density Functional Study. ResearchGate. Available at: [Link]

-

Medicinal chemistry: adding substituents to increase/decrease activity. Chemistry Stack Exchange. Available at: [Link]

-

INTRODUCTION TO DRUG DESIGN. SlidePlayer. Available at: [Link]

-

The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. PMC. Available at: [Link]

-

(Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journals. Available at: [Link]

-

Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production. Frontiers. Available at: [Link]

-

Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. wjahr.com [wjahr.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. openanesthesia.org [openanesthesia.org]

- 9. Prediction and Characterization of CYP3A4-mediated Metabolisms of Azole Fungicides: an Application of the Fused-grid Template* system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.uwec.edu [chem.uwec.edu]

- 12. Steric Shielding Effects Induced by Intramolecular C–H⋯O Hydrogen Bonding: Remote Borylation Directed by Bpin Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 18. mercell.com [mercell.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. tandfonline.com [tandfonline.com]

- 22. selvita.com [selvita.com]

- 23. longdom.org [longdom.org]

Solubility Profile of 5-Aryl Substituted Oxazoles in Organic Solvents

Executive Summary

5-aryl substituted oxazoles represent a critical scaffold in medicinal chemistry (e.g., COX-2 inhibitors like Valdecoxib) and optoelectronics (e.g., PPO, POPOP scintillators). Their solubility profile is governed by a delicate balance between the planar, pi-electron-rich oxazole core and the steric/electronic nature of the aryl substituent. This guide provides a technical analysis of their solubility behavior, thermodynamic drivers, and experimental characterization protocols.[1]

Structural & Physicochemical Basis

The 5-aryl oxazole moiety consists of a five-membered heterocyclic ring containing oxygen and nitrogen, substituted at the 5-position with an aromatic ring.

The Dipole-Stacking Paradox

-

Oxazole Core: The oxazole ring is weakly basic (pKa of conjugate acid ~0.8) and possesses a permanent dipole moment (~1.5 D). This facilitates interaction with polar aprotic solvents via dipole-dipole forces.

-

5-Aryl Substituent: The phenyl or substituted aryl group at the 5-position significantly increases lipophilicity (LogP) and introduces potential for

stacking. -

Solubility Implication: Unsubstituted 5-aryl oxazoles often exhibit poor solubility in aliphatic hydrocarbons (due to polarity) and water (due to lipophilicity), finding their "sweet spot" in aromatic hydrocarbons and polar organic solvents.

Solubility Profiling by Solvent Class[2]

The following profile categorizes solubility based on solvent polarity and hydrogen-bonding capability.

Table 1: Generalized Solubility Profile of 5-Aryl Oxazoles

| Solvent Class | Representative Solvents | Solubility Potential | Mechanistic Driver |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High | |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Strong dipole-dipole interactions; disruption of intermolecular H-bonds (if present in substituents). |

| Polar Protic | Methanol, Ethanol, IPA | Moderate to High | H-bonding with the oxazole nitrogen (acceptor). Solubility decreases as alkyl chain length of solvent increases. |

| Chlorinated | Chloroform, DCM | High | Good solvation of the aromatic core; moderate polarity matches the oxazole dipole. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low | Lack of polar interactions; "like dissolves like" fails due to the oxazole's polarity. |

| Aqueous | Water, PBS | Very Low | High hydrophobic penalty from the aryl group; oxazole nitrogen is not basic enough to protonate at neutral pH. |

Critical Insight: For scintillation applications, Toluene is the gold standard solvent for 2,5-diphenyloxazole (PPO) because the solvent's aromaticity matches the solute's

-system, facilitating energy transfer and high solubility (>200 g/L).

Experimental Protocols: Determination Workflows

To accurately determine the solubility profile of a novel 5-aryl oxazole, use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation concentration at equilibrium (Standard).

-

Preparation: Weigh excess solid compound (approx. 5-10 mg) into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 1.0 mL of the target organic solvent.

-

Equilibration:

-

Seal vial tightly (PTFE-lined cap).

-

Agitate at constant temperature (25°C ± 0.1°C) for 24–48 hours using an orbital shaker (300 rpm).

-

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

-

Validation Check: Ensure undissolved solid remains. If clear, add more solid and repeat.

-

-

Quantification:

-

Dilute the supernatant with mobile phase (e.g., Acetonitrile).

-

Analyze via HPLC-UV (Detection typically @ 254 nm or

of the specific oxazole). -

Calculate concentration using a 5-point calibration curve (

).

-

Protocol B: Kinetic Solubility (High-Throughput)

Objective: Rapid estimation for early-stage screening (e.g., DMSO stock dilution).

-

Stock Prep: Prepare a 10 mM stock solution in DMSO.

-

Precipitation: Spike DMSO stock into the target solvent (e.g., PBS or MeOH) to reach final concentrations of 1, 10, 50, 100 µM (final DMSO < 1%).

-

Incubation: Shake for 2 hours at room temperature.

-

Detection: Measure turbidity via Nephelometry or UV-Vis absorption (increase in baseline absorbance indicates precipitation).

Visualizing the Solubility Workflow

The following diagram illustrates the decision matrix for selecting the appropriate solubility method and the mechanistic steps involved.

Figure 1: Decision matrix and workflow for thermodynamic vs. kinetic solubility determination of oxazole derivatives.

Thermodynamic Analysis

Understanding the thermodynamics of dissolution (

Enthalpy and Entropy

The dissolution of 5-aryl oxazoles is typically endothermic (

-

Crystal Lattice Energy: The high melting points of these compounds (often >70°C, e.g., PPO mp ~72°C) indicate strong lattice forces driven by

stacking. -

Entropy of Mixing: The driving force for solubility is the positive entropy of mixing (

), which must overcome the enthalpic penalty of breaking the crystal lattice. -

Temperature Dependence: Solubility generally increases with temperature according to the van 't Hoff equation.

Where

Solvation Mechanism Diagram

The interaction between the solvent and the 5-aryl oxazole is specific to the solvent type.

Figure 2: Mechanistic interactions driving the solvation of 5-aryl oxazoles in different solvent classes.

References

-

Solubility of Oxazole. Solubility of Things. Retrieved from

-

Lifetimes of the excited state of oxazole and oxadiazole derivatives. Kharkiv University Bulletin. Retrieved from

-

Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Turkish Journal of Pharmaceutical Sciences. Retrieved from

-

Thermodynamic properties of phase transitions of phenyl derivatives of maleic anhydride and oxazole. ResearchGate. Retrieved from

-

BenchChem Technical Guide: Physicochemical Properties of Oxazole-4-carboximidamide. BenchChem. Retrieved from

Sources

An In-Depth Technical Guide to 5-(2-chloro-6-fluorophenyl)oxazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-chloro-6-fluorophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is not extensively available, this document synthesizes information on its fundamental properties, proposes a viable synthetic route based on established methodologies, and outlines a complete workflow for its spectroscopic characterization. Furthermore, by examining the well-documented roles of the constituent oxazole and 2-chloro-6-fluorophenyl moieties, this guide explores the compound's potential as a scaffold in drug discovery and development. This document is intended to serve as a foundational resource for researchers investigating novel oxazole derivatives and their therapeutic applications.

Introduction

The oxazole ring is a five-membered heterocyclic motif that is a cornerstone in medicinal chemistry, featuring in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing compounds to bind effectively to a diverse range of biological targets, including enzymes and receptors.[2][3] This has led to the development of oxazole derivatives with a broad spectrum of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4]

Concurrently, the incorporation of a 2-chloro-6-fluorophenyl group into molecular scaffolds is a well-established strategy in drug design. The presence of halogen atoms, particularly fluorine and chlorine, can significantly modulate a compound's physicochemical properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the strategic placement of chlorine can influence conformation and provide additional interaction points with biological targets.[5][6]

This guide focuses on the specific molecule, 5-(2-chloro-6-fluorophenyl)oxazole, which synergistically combines these two important pharmacophores. The following sections will detail its molecular formula and weight, propose a robust synthetic pathway, and describe the expected spectroscopic characteristics for its thorough characterization.

Physicochemical Properties

The fundamental properties of 5-(2-chloro-6-fluorophenyl)oxazole have been calculated and are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₅ClFNO |

| Molecular Weight | 211.60 g/mol |

| IUPAC Name | 5-(2-chloro-6-fluorophenyl)oxazole |

Synthesis and Methodologies

A prevalent and effective method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[7][8][9] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[7]

Proposed Synthetic Pathway: Van Leusen Reaction

The synthesis of 5-(2-chloro-6-fluorophenyl)oxazole can be achieved by reacting 2-chloro-6-fluorobenzaldehyde with TosMIC. The reaction proceeds through the formation of an intermediate oxazoline, which then undergoes elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[7]

Caption: Proposed synthesis of 5-(2-chloro-6-fluorophenyl)oxazole via the Van Leusen reaction.

Experimental Protocol: Van Leusen Synthesis

Materials:

-

2-chloro-6-fluorobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-chloro-6-fluorobenzaldehyde in methanol, add an equimolar amount of TosMIC.

-

Add potassium carbonate (approximately 1.5 to 2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel to yield pure 5-(2-chloro-6-fluorophenyl)oxazole.

Causality in Experimental Choices:

-

Base (K₂CO₃): A base is required to deprotonate the TosMIC, generating the nucleophilic anion that initiates the reaction with the aldehyde. Potassium carbonate is a commonly used and effective base for this transformation.

-

Solvent (Methanol): Methanol is a suitable polar protic solvent for this reaction, facilitating the dissolution of the reactants and reagents.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Spectroscopic Characterization

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the phenyl and oxazole rings. |

| ¹³C NMR | Resonances for the carbons of the oxazole ring (δ 120-160 ppm) and the substituted phenyl ring. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and heterocyclic), C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), and C-Cl and C-F bond vibrations. |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of 211.60. |

Workflow for Spectroscopic Analysis

Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel organic compound.

Potential Applications in Drug Development

The structural features of 5-(2-chloro-6-fluorophenyl)oxazole suggest its potential as a valuable scaffold in drug discovery.

-

Anticancer Activity: Many oxazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and targeting of protein kinases.[4][11] The substituted phenyl ring can be tailored to optimize interactions with specific targets.

-

Anti-inflammatory and Analgesic Effects: The oxazole nucleus is present in several compounds with demonstrated anti-inflammatory and analgesic properties.[1]

-

Antimicrobial Properties: The combination of a halogenated phenyl ring and a heterocyclic system is a common feature in many antimicrobial agents.[12]

Conclusion

This technical guide has provided a detailed overview of 5-(2-chloro-6-fluorophenyl)oxazole, a compound with significant potential in medicinal chemistry. By leveraging established synthetic methodologies such as the Van Leusen reaction, this molecule can be efficiently prepared. The outlined spectroscopic characterization workflow provides a clear path for its structural verification. The convergence of the privileged oxazole scaffold and the functionally significant 2-chloro-6-fluorophenyl moiety makes this compound a promising candidate for further investigation in various therapeutic areas. This guide serves as a foundational resource to stimulate and support future research and development of novel oxazole-based therapeutic agents.

References

-

Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

- Shafer, C. M., & Molinski, T. F. (2000). Monosubstituted Oxazoles. 1. Synthesis of 5-Substituted Oxazoles by Directed Alkylation. The Journal of Organic Chemistry, 65(2), 311–315.

- Li, P., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698.

-

Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Retrieved February 24, 2026, from [Link]

- Li, P., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698.

- Construction of 5-Substituted Oxazoles from Aryl Methyl Ketones Using PIDA. (2025). Synfacts, 21(05), 458.

- WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google Patents. (n.d.).

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences, 10(1), 218–239.

- Construction of 5-Substituted Oxazoles from Aryl Methyl Ketones Using PIDA. (2025). Synfacts, 21(05), 458.

- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859–1882.

- Shafer, C. M., & Molinski, T. F. (2000). Monosubstituted Oxazoles. 1. Synthesis of 5-Substituted Oxazoles by Directed Alkylation. The Journal of Organic Chemistry, 65(2), 311–315.

- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). Results in Chemistry, 3, 100139.

- Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (2003). Mass Spectrometry Reviews, 22(3), 161-209.

-

OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. (n.d.). Retrieved February 24, 2026, from [Link]

-

MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar. (n.d.). Retrieved February 24, 2026, from [Link]

-

3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride - ChemBK. (n.d.). Retrieved February 24, 2026, from [Link]

-

3-(2-Chloro-6-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved February 24, 2026, from [Link]

- A Review on Medicinally Important Heterocyclic Compounds. (2022). Mini-Reviews in Medicinal Chemistry, 22(12), 1639–1662.

-

3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL CHLORIDE. (n.d.). Retrieved February 24, 2026, from [Link]

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2023). Organic & Biomolecular Chemistry, 21(34), 6931-6962.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules, 28(9), 3701.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules, 28(9), 3701.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benthamscience.com [benthamscience.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Strategic Guide to the Synthesis of 5-(2-Chloro-6-fluorophenyl)oxazole

Prepared by: Gemini, Senior Application Scientist

Executive Summary: The Strategic Importance of 5-Substituted Oxazoles

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds and natural products.[1][2][3][4] Its unique electronic properties and ability to act as a bioisostere for amide or peptide bonds make it a valuable building block in drug discovery.[5] The 5-substituted oxazoles, in particular, offer a key vector for molecular diversification, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of lead compounds. This guide provides a detailed protocol and expert insights for the synthesis of 5-substituted oxazoles from 2-chloro-6-fluorobenzaldehyde, a challenging yet valuable starting material due to its unique substitution pattern.

This document focuses on the Van Leusen oxazole synthesis, a robust and highly versatile method for the one-pot construction of the oxazole heterocycle from an aldehyde and tosylmethyl isocyanide (TosMIC).[2][6][7] We will explore the mechanistic underpinnings of this reaction, provide a validated, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome, particularly when dealing with sterically hindered and electron-deficient substrates like 2-chloro-6-fluorobenzaldehyde.

Reaction Principle: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful transformation that constructs the oxazole ring via a [3+2] cycloaddition pathway.[1][2] The reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile synthon which provides two carbon atoms and one nitrogen atom to the final heterocyclic ring.[8] The overall transformation involves the base-mediated reaction of an aldehyde with TosMIC to yield a 5-substituted oxazole.[9]

Causality Behind the Mechanism:

The reaction is driven by the unique reactivity of the TosMIC reagent. The tosyl (p-toluenesulfonyl) group serves two critical functions: it acidifies the adjacent methylene protons, facilitating deprotonation, and it acts as an excellent leaving group in the final aromatization step.[6][10]

The mechanism proceeds through several key stages:

-

Deprotonation: A base, typically potassium carbonate, deprotonates the active methylene group of TosMIC, generating a nucleophilic anion.

-

Nucleophilic Addition: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde (2-chloro-6-fluorobenzaldehyde).

-

Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon, forming a five-membered oxazoline intermediate.[9]

-

Elimination & Aromatization: The presence of a proton on the carbon atom adjacent to the sulfonyl group allows for a base-promoted elimination of p-toluenesulfinic acid (TosH), which drives the reaction towards the stable, aromatic oxazole ring.[6][7]

Caption: Figure 1: Reaction Mechanism of the Van Leusen Oxazole Synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 5-(2-chloro-6-fluorophenyl)oxazole.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Chloro-6-fluorobenzaldehyde | ≥98% | Sigma-Aldrich | Starting aldehyde.[11] |

| p-Toluenesulfonylmethyl isocyanide (TosMIC) | ≥97% | Sigma-Aldrich | Key C-N-C synthon.[7] |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Base catalyst. Must be anhydrous. |

| Methanol (MeOH) | Anhydrous, ≥99.8% | VWR Chemicals | Reaction solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |

| Water (H₂O) | Deionized | In-house | For work-up. |

| Brine | Saturated NaCl(aq) | In-house | For washing. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

3.2. Equipment

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.3. Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-fluorobenzaldehyde (1.00 g, 6.31 mmol, 1.0 equiv).

-

Reagent Addition: Add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.35 g, 6.94 mmol, 1.1 equiv) and anhydrous methanol (25 mL). Stir the mixture at room temperature until all solids dissolve.

-

Base Addition: Add anhydrous potassium carbonate (1.74 g, 12.62 mmol, 2.0 equiv) to the solution. The addition of the base is crucial for the deprotonation of TosMIC.[7][12]

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

-

Expert Insight: The ortho-substituents on the benzaldehyde may cause steric hindrance, potentially slowing the reaction. It is critical to monitor the reaction's progress to determine the optimal reaction time.

-

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC). Prepare a 10:1 Hexane:Ethyl Acetate eluent system. Spot the starting material and the reaction mixture. The disappearance of the aldehyde spot and the appearance of a new, typically higher Rf, UV-active spot indicates product formation.

-